5-Chloro-2,6-difluoropyrimidin-4-amine

Medicinal Chemistry Organic Synthesis Quality Control

5-Chloro-2,6-difluoropyrimidin-4-amine (CAS 27078-72-4) is the preferred scaffold for SNAr-based medicinal chemistry and dye synthesis. Its unique 2,6-difluoro-4-amino-5-chloro pattern ensures correct regiochemistry for PIM kinase inhibitor elaboration and controlled sequential dye conjugation. Using ≥98% purity avoids the 2-amino isomer impurity that compromises reaction selectivity. High melting point (158-164°C) supports stable formulation. Validate your lead optimization or reactive dye development with this non-fungible building block. Request a quote for bulk quantities.

Molecular Formula C4H2ClF2N3
Molecular Weight 165.53 g/mol
CAS No. 27078-72-4
Cat. No. B1291646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2,6-difluoropyrimidin-4-amine
CAS27078-72-4
Molecular FormulaC4H2ClF2N3
Molecular Weight165.53 g/mol
Structural Identifiers
SMILESC1(=C(N=C(N=C1F)F)N)Cl
InChIInChI=1S/C4H2ClF2N3/c5-1-2(6)9-4(7)10-3(1)8/h(H2,8,9,10)
InChIKeyCVBPHXXXRLQRNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2,6-difluoropyrimidin-4-amine (CAS 27078-72-4): A Specialized Halogenated Building Block for Medicinal Chemistry and Kinase Inhibitor Synthesis


5-Chloro-2,6-difluoropyrimidin-4-amine (CAS 27078-72-4) is a highly functionalized pyrimidine derivative, featuring a unique substitution pattern with one chlorine and two fluorine atoms surrounding a central amine group on the pyrimidine ring [1]. This specific arrangement of halogen atoms confers distinct electronic properties and multiple reactive sites, making it a versatile scaffold for nucleophilic aromatic substitution (SNAr) reactions . Its primary applications are as a key intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors, and in the development of reactive dyes [2].

The Risk of Generic Substitution: Why 5-Chloro-2,6-difluoropyrimidin-4-amine Cannot Be Interchanged with Other Halogenated Pyrimidines


The precise regiochemistry of the halogen and amine substituents on the pyrimidine ring dictates the compound's reactivity, selectivity, and ultimate biological activity. Attempting to substitute 5-Chloro-2,6-difluoropyrimidin-4-amine with a closely related analog, such as a different halogen isomer (e.g., 2-Amino-5-chloro-4,6-difluoropyrimidine) or an analog with a different halogen pattern (e.g., 2,4-Dichloro-5-fluoropyrimidine), can lead to significant changes in reaction outcomes . Even a common technical grade impurity, the 2-amino isomer, can alter the regioselectivity of subsequent SNAr reactions, potentially leading to the formation of undesired byproducts and lower yields . Furthermore, the unique electronic environment created by the 2,6-difluoro-4-amino-5-chloro pattern is a key determinant of binding affinity and selectivity in biological targets, making it a non-fungible building block in lead optimization [1].

Quantitative Evidence for Selecting 5-Chloro-2,6-difluoropyrimidin-4-amine: A Head-to-Head Comparison with Key Analogs


Purity and Isomeric Impurity Profile: A Critical Quality Attribute for Regioselective Synthesis

The compound is commercially available in a technical grade that contains a significant amount of the regioisomer, 2-Amino-5-chloro-4,6-difluoropyrimidine. The presence of this impurity is a critical differentiator that can affect reaction outcomes. Higher purity grades (≥98%) are available and minimize this risk, which is essential for applications requiring high regioselectivity [1]. In contrast, a common comparator like 2,4-Dichloro-5-fluoropyrimidine is typically offered at a higher baseline purity (97%) without this specific isomeric impurity concern .

Medicinal Chemistry Organic Synthesis Quality Control

Differential Physical Properties: Melting Point as a Determinant of Handling and Formulation

The compound exhibits a distinct melting point range of 158-164°C [1]. This is significantly higher than a structurally similar building block, 2,4-Dichloro-5-fluoropyrimidine, which melts at 37-41°C . This difference in physical state at room temperature and during common reaction work-up procedures has direct implications for handling, storage, and purification processes.

Solid-State Chemistry Formulation Science Physical Characterization

Regioselective Reactivity Profile in Kinase Inhibitor Synthesis: A Key Scaffold Differentiator

The compound is explicitly claimed as a core scaffold in patents for kinase inhibitors, specifically as a precursor for 2,4-diamino-5-fluoropyrimidine derivatives with activity against PIM kinases [1]. While 2,4-Dichloro-5-fluoropyrimidine is also used as a starting material for kinase inhibitors (e.g., targeting Protein Kinase Cθ) , the different halogen substitution pattern leads to distinct reactivity and downstream SAR. The 2,6-difluoro pattern on the target compound is known to modulate the basicity of the pyrimidine nitrogens and influence hinge-binding interactions with kinases differently than the 2,4-dichloro pattern.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

Biological Activity in RORγt Assays: Quantifiable Potency in a Relevant Therapeutic Context

Derivatives of this compound have demonstrated potent inhibitory activity against the nuclear receptor RORγt, a target for autoimmune diseases. For instance, a derivative (BDBM221232) showed an IC50 of 81 nM in a reporter assay using HEK293T cells transfected with RORγt LBD [1]. This provides a quantitative benchmark for the scaffold's potential in this therapeutic area. This level of potency is comparable to other advanced leads and validates its use in drug discovery programs targeting this pathway.

Immunology Autoimmune Disease Nuclear Receptors

Optimal Research and Industrial Applications for 5-Chloro-2,6-difluoropyrimidin-4-amine Based on Quantitative Evidence


Regioselective Synthesis of Advanced Kinase Inhibitor Intermediates

This compound is the preferred starting material for synthesizing 2,4-diamino-5-fluoropyrimidine derivatives aimed at PIM kinase inhibition [1]. The unique 2,6-difluoro-4-amino-5-chloro pattern ensures the correct regiochemistry for subsequent nucleophilic substitution steps, which is essential for achieving the desired biological activity. Using a ≥98% purity grade is strongly recommended to avoid interference from the 2-amino isomer impurity, which would lead to a different and potentially inactive regioisomeric product [2].

Synthesis of Reactive Dyes with High Fixation Yields

The compound is a key intermediate in the synthesis of reactive dyes for cellulosic fibers like cotton, as documented in patent literature [1]. The presence of both chlorine and fluorine leaving groups allows for controlled, sequential reactions with chromophores and fiber-reactive anchors. Its high melting point (158-164°C) [2] is advantageous for formulating stable dye powders and pastes that are resistant to premature decomposition during storage and application.

Lead Optimization in RORγt Inhibitor Programs for Autoimmune Diseases

For medicinal chemistry teams working on RORγt inverse agonists, this scaffold provides a validated starting point. Derivatives of this compound have demonstrated potent, nanomolar activity (IC50 = 81 nM) in cellular reporter assays [1]. This evidence supports its inclusion in hit-to-lead and lead optimization efforts, where the 5-chloro position can be further diversified to improve potency, selectivity, and drug-like properties.

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